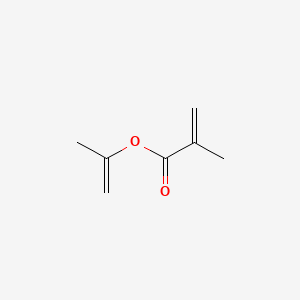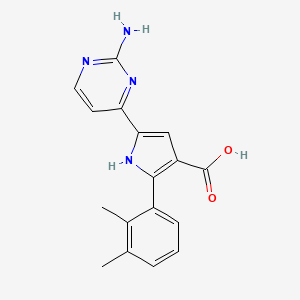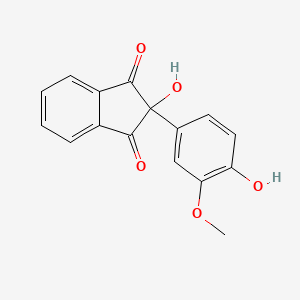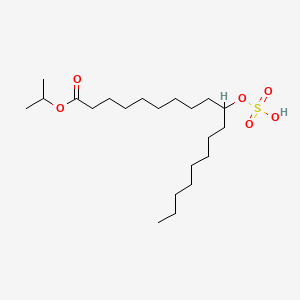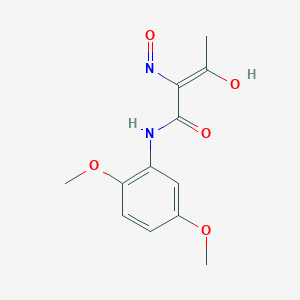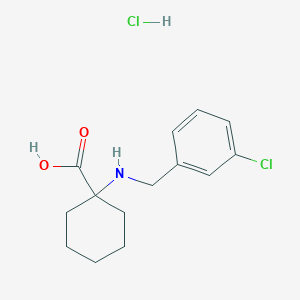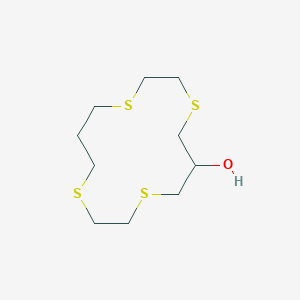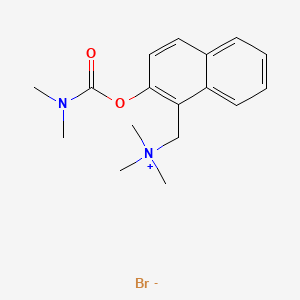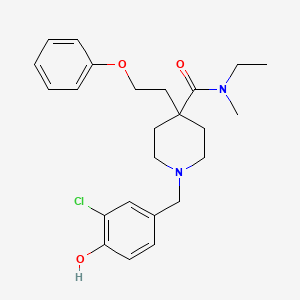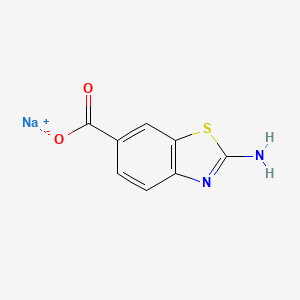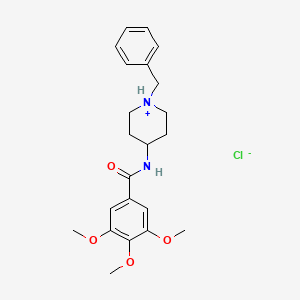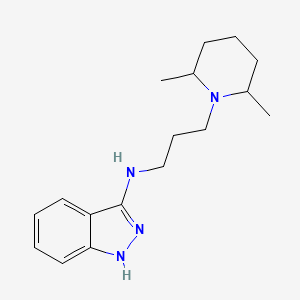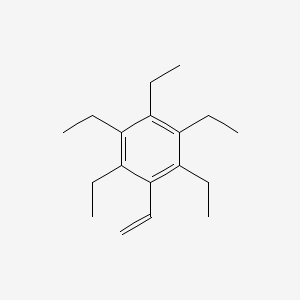
2,3,4,5,6-Pentaethyl-1-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6-Pentaethyl-1-vinylbenzene is an organic compound with the molecular formula C18H28 It is a derivative of benzene, where five hydrogen atoms are replaced by ethyl groups and one hydrogen atom is replaced by a vinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentaethyl-1-vinylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2,3,4,5,6-Pentaethyl-1-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the ethyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. These reactions often target the vinyl group, converting it into an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where the ethyl groups can be replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids (e.g., 2,3,4,5,6-pentaethylbenzoic acid).
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
2,3,4,5,6-Pentaethyl-1-vinylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. It serves as a building block in the development of novel materials and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It can be used in studies related to enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique structural properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of 2,3,4,5,6-Pentaethyl-1-vinylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, while in materials science, it may interact with other molecules to form stable polymers.
相似化合物的比较
Similar Compounds
2,3,4,5,6-Pentaethylbenzene: Similar structure but lacks the vinyl group.
1-Vinyl-2,3,4,5,6-pentamethylbenzene: Similar structure but has methyl groups instead of ethyl groups.
2,3,4,5,6-Pentamethyl-1-vinylbenzene: Similar structure but has methyl groups instead of ethyl groups.
Uniqueness
2,3,4,5,6-Pentaethyl-1-vinylbenzene is unique due to the presence of both ethyl and vinyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable products further enhances its utility in scientific research and industrial processes.
属性
CAS 编号 |
2715-34-6 |
|---|---|
分子式 |
C18H28 |
分子量 |
244.4 g/mol |
IUPAC 名称 |
1-ethenyl-2,3,4,5,6-pentaethylbenzene |
InChI |
InChI=1S/C18H28/c1-7-13-14(8-2)16(10-4)18(12-6)17(11-5)15(13)9-3/h7H,1,8-12H2,2-6H3 |
InChI 键 |
VFTSQADXSPYXDG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C(=C1CC)CC)C=C)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



